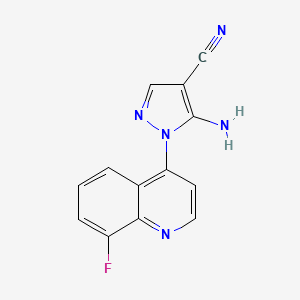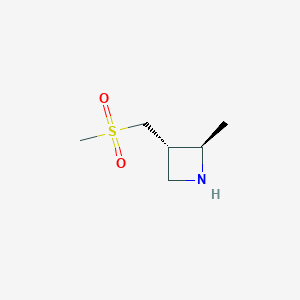
(2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylazetidine and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: ®-2-methylazetidine is reacted with methylsulfonyl chloride in the presence of triethylamine at low temperatures (0-5°C) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Azetidine derivatives are explored for their potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine: Unique due to its specific stereochemistry and functional groups.
This compound: Similar in structure but may differ in stereochemistry or substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(3-7-5)4-10(2,8)9/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
HNYWLFBFDMEHNC-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)CS(=O)(=O)C |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


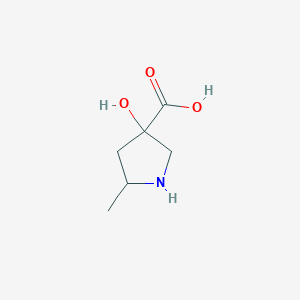


amine](/img/structure/B12859666.png)

![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
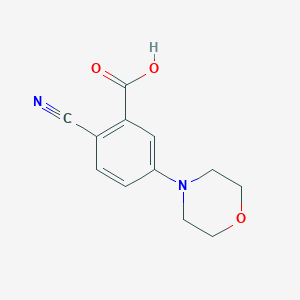

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
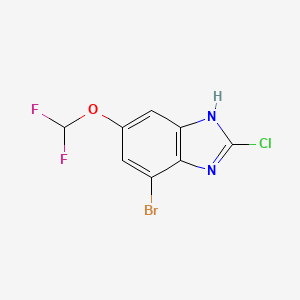
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
